Bisabolane

Beschreibung

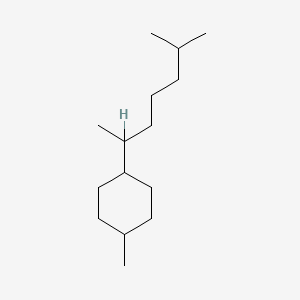

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-(6-methylheptan-2-yl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWQRWPUNHMSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)CCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337485 |

Source

|

| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29799-19-7 |

Source

|

| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Allure of Bisabolane Sesquiterpenoids: A Technical Guide to Their History, Discovery, and Therapeutic Potential

For Immediate Release: December 17, 2025

This technical guide provides a comprehensive overview of the history, discovery, and burgeoning therapeutic interest in bisabolane sesquiterpenoids. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical diversity, biological activities, and underlying mechanisms of action of this prominent class of natural products. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key methodologies are provided, and crucial signaling pathways are visualized to illuminate the intricate molecular interactions of these compounds.

A Journey Through Time: The History and Discovery of this compound Sesquiterpenoids

This compound sesquiterpenoids, a class of 15-carbon isoprenoids characterized by a monocyclic hexatomic ring core, have a rich history rooted in traditional medicine, long before their chemical structures were elucidated.[1] One of the earliest and most well-known sources of these compounds is the ginger family (Zingiberaceae), with plants like turmeric (Curcuma longa) and ginger (Zingiber officinale) being used for centuries in various cultures for their anti-inflammatory and medicinal properties.[2][3] The first written records mentioning ginger date back to the Warring States period in China (475–221 BCE).[2]

The scientific exploration of this compound sesquiterpenoids began with the isolation and characterization of compounds from essential oils. For instance, (+)-α-curcumene was identified as a constituent of the essential oil from Curcuma aromatica.[3] Another significant early discovery was xanthorrhizol from Curcuma xanthorrhiza, a plant used in traditional Indonesian medicine.[3]

The latter half of the 20th century and the early 21st century have witnessed an explosion in the discovery of new this compound sesquiterpenoids from a diverse array of natural sources. Beyond terrestrial plants, these compounds have been isolated from marine organisms, including sponges, soft corals, and algae, as well as from various fungi.[4] This expansion of sources has unveiled a remarkable structural diversity, with modifications such as halogenation, dimerization, and the incorporation of nitrogen-containing functional groups, leading to a wide spectrum of biological activities.[4] To date, hundreds of this compound sesquiterpenoids have been identified, highlighting their significance as a prolific source of natural products with therapeutic potential.[1]

Quantitative Bioactivity of this compound Sesquiterpenoids

The broad therapeutic potential of this compound sesquiterpenoids is underscored by their diverse and potent biological activities. Quantitative data from numerous studies highlight their efficacy in cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory assays. The following tables summarize key quantitative findings for a selection of this compound sesquiterpenoids.

Cytotoxic Activity

This compound sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard measure of cytotoxic potency.

| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |

| Aspertenol A | K562 | 16.6 | [5] |

| Aspertenol A | A549 | 43.5 | [5] |

| Aspertenol C | K562 | 25.8 | [5] |

| Known Compound 4 (from A. tennesseensis) | K562 | 72.7 | [5] |

| Known Compound 4 (from A. tennesseensis) | A549 | 70.2 | [5] |

| Known Compound 9 (from A. tennesseensis) | K562 | 35.4 | [5] |

| Known Compound 9 (from A. tennesseensis) | A549 | 61.1 | [5] |

| Altaicalarin A | A549, MCF-7, KB, KBVIN | 3.4, 0.8, 1.0, 0.9 (µg/mL) | [6] |

| Altaicalarin C | MCF-7, KB, KBVIN | 10.8, 11.8, 15.9 (µg/mL) | [6] |

| Altaicalarin D | MCF-7, KB, KBVIN | 7.7, 10.4, 7.6 (µg/mL) | [6] |

| Inonotic acid C | MCF-7 | 7.7 | |

| Phenolic this compound-diphenyl ether adduct (14) | A549, HL-60 | 1.9, 5.4 | [7] |

| Phenolic this compound-diphenyl ether adduct (13) | HL-60 | 15.7 | [7] |

| Sulfur-containing bisabolanes (42, 43) | MKN-45, HepG2 | 19.8 - 30.1 (µg/mL) | [3] |

| Dimeric bisabolanes (58, 60) | HepG-2, Caski | 2.91 - 12.40 (µg/mL) | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound sesquiterpenoids are well-documented, with many compounds showing potent inhibition of inflammatory mediators like nitric oxide (NO).

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Dicyclic this compound (141) from Curcuma longa | NO production in LPS-activated cells | 25.5 | [4] |

| Clausemargic A and analogues (1-7) | NO production in LPS-activated RAW 264.7 cells | Comparable to hydrocortisone | [8] |

| Penicibisabolanes G (7) and analogue (13) | NO production in LPS-stimulated RAW264.7 cells | >50% inhibition at 20 µM | [9] |

Antimicrobial Activity

The antimicrobial activity of this compound sesquiterpenoids is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| Halogenated bisabolanes (65, 66) | Microsporum gypseum | 4, 8 | [7] |

| Halogenated bisabolanes (65, 66) | Staphylococcus aureus | 26.8, 15.4 | [7] |

| Dimer (62) and northis compound (64) | Edwardsiella tarda, Vibrio harveyi | 8.0, 4.0 | [7] |

| Aromatic bisabolene-type sesquiterpenoids (1, 2, 5) | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 - 8.0 | [10] |

| Compound 61 | Micrococcus luteus, Vibrio alginolyticus | 1.0, 2.0 | [7] |

| Compounds 33-35 | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 | [7] |

| Compound/Derivative | Microorganism(s) | MIC (µM) | Reference |

| Aspergiterpenoid A and analogues (1-5) | Various bacterial strains | 1.25 - 20.0 | [1] |

| Compound 30 | Staphylococcus albus, Micrococcus tetragenus | 5.00, 1.25 | [7] |

| Compound 32 | S. albus, Bacillus subtilis | 5.00, 2.50 | [7] |

Enzyme Inhibitory Activity

Certain this compound sesquiterpenoids have shown potent inhibitory effects against various enzymes, indicating their potential in treating a range of diseases.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Polychiral this compound (41) | Acetylcholinesterase (AChE) | 2.2 | [7] |

| Phenolic bisabolanes (54, 56) | α-glucosidase | 4.5, 3.1 | [7] |

| Aromatic bisabolanes (182, 183) | α-glucosidase | 14.9, 19.4 | [4] |

Experimental Protocols

The isolation and synthesis of this compound sesquiterpenoids are crucial for their study and potential therapeutic application. This section details common experimental protocols for these processes.

Isolation from Natural Sources

This protocol outlines three common methods for extracting (E)-γ-bisabolene from plant sources.

a) Steam Distillation

-

Apparatus: Steam distillation setup (boiling flask, still head, condenser, receiving flask).

-

Procedure:

-

Fresh or dried plant material is placed in the still.

-

Steam is passed through the plant material, vaporizing the volatile oils.

-

The steam and oil vapor mixture is condensed.

-

The essential oil, containing (E)-γ-bisabolene, is separated from the aqueous layer (hydrosol).

-

The collected oil is dried over anhydrous sodium sulfate.

-

b) Solvent Extraction (Maceration)

-

Materials: Ground plant material, organic solvent (e.g., ethanol, hexane, or ethyl acetate), sealed glass container, orbital shaker or magnetic stirrer, filter paper, rotary evaporator.

-

Procedure:

-

The plant material is submerged in the chosen solvent in a sealed container.

-

The mixture is agitated at room temperature for 24-48 hours.

-

The mixture is filtered to separate the plant debris.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.

-

c) Supercritical Fluid Extraction (SFE)

-

Apparatus: Supercritical fluid extractor.

-

Materials: Ground plant material, supercritical fluid (typically CO₂).

-

Procedure:

-

The plant material is placed in the extraction vessel.

-

Supercritical CO₂ is passed through the material, dissolving the this compound sesquiterpenoids.

-

The pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extract.

-

-

Procedure:

-

The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium (e.g., potato dextrose agar) for a specified period.

-

The culture is then used to inoculate a larger liquid or solid-state fermentation.

-

After an incubation period, the fermentation broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate).

-

The solvent is evaporated to yield a crude extract, which is then subjected to chromatographic separation to isolate the this compound sesquiterpenoids.

-

Chemical Synthesis

The total synthesis of this compound sesquiterpenoids allows for the production of these compounds in larger quantities and the creation of novel analogues.

This facile synthesis utilizes bromobenzene derivatives as starting materials.[11]

-

Key Steps:

-

Halogen-lithium exchange: The starting bromobenzene derivative is treated with a lithium reagent to form an organolithium compound.

-

Addition to isoprenylacetone: The organolithium reagent is reacted with isoprenylacetone to form a tertiary alcohol.

-

Reduction of the carbinol: The resulting alcohol is reduced to yield the final this compound sesquiterpenoid.

-

This method employs a biogenetic-type enantioselective cyclization.[12]

-

Key Steps:

-

Preparation of a chiral farnesyl ether derivative: A farnesyl derivative is reacted with a chiral auxiliary.

-

Enantioselective cyclization: The chiral ether is treated with an organoaluminum reagent, which acts as a Lewis acid to promote the formation of an allylic cation. The chiral auxiliary directs the subsequent intramolecular cyclization to produce the this compound skeleton with high enantioselectivity.

-

Signaling Pathways and Mechanisms of Action

This compound sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and survival. The NF-κB, MAPK, and PI3K/Akt pathways are prominent targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][7]

References

- 1. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New this compound-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-type sesquiterpenes from the aerial parts of Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma [mdpi.com]

- 12. Studies on the antitumor this compound sesquiterpenoids isolated from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Bisabolane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of bisabolane and its derivatives, their significant biological activities, and their potential applications in research and drug development. This compound-type sesquiterpenoids, a class of monocyclic sesquiterpenoids, are widely distributed in nature and are recognized for their diverse pharmacological potential.[1] This document details their chemical and physical characteristics, outlines key experimental protocols for their study, and illustrates the signaling pathways they modulate.

Core Physicochemical Properties

This compound (1-methyl-4-(6-methylheptan-2-yl)cyclohexane) is the saturated parent structure for a wide range of naturally occurring sesquiterpenes and sesquiterpenoids.[2] Its unsaturated counterparts, the bisabolenes, are often the subject of research due to their biological activities. Understanding the fundamental properties of these compounds is crucial for their application in experimental settings.

Physicochemical Data of this compound

The following table summarizes the key computed and experimental properties of the parent compound, this compound.

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-(6-methylheptan-2-yl)cyclohexane | [2] |

| Molecular Formula | C₁₅H₃₀ | [2] |

| Molecular Weight | 210.40 g/mol | [2][3] |

| CAS Number | 29799-19-7 | [2] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | Data not readily available | |

| Density | Data available via SpringerMaterials | [2] |

| Solubility | Expected to be insoluble in water, soluble in nonpolar organic solvents | |

| LogP (Octanol/Water) | High (estimated, due to nonpolar structure) |

Physicochemical Data of Common Bisabolene Isomers

Bisabolenes, the unsaturated derivatives of this compound, are more commonly studied for their bioactivities. The properties of two common isomers, β-bisabolene and γ-bisabolene, are detailed below.

| Property | β-Bisabolene | γ-Bisabolene | Source |

| IUPAC Name | 1-methyl-4-(5-methyl-1-methylene-4-hexenyl)cyclohexene | 1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | [4][5] |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [4][5] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [4][5] |

| CAS Number | 495-61-4 | 495-62-5 | [4][5] |

| Appearance | Colorless clear liquid | Light yellow oily liquid | [6][7] |

| Boiling Point | 129-130 °C @ 10.5 mmHg; 274-275 °C @ 760 mmHg | 110-112 °C @ 540 Pa; 260-262 °C @ 760 mmHg | [6][7][8] |

| Density | 0.879 - 0.885 g/cm³ @ 25 °C | 0.850 - 0.858 g/cm³ | [5][6] |

| Refractive Index | 1.489 - 1.495 @ 20 °C | 1.493 - 1.497 | [5][6] |

| Water Solubility | Insoluble (0.008994 mg/L @ 25°C, est.) | Insoluble | [9][10] |

| LogP (Octanol/Water) | 6.439 (est.) | 6.70 | [6][9] |

Research Applications and Biological Activities

This compound-type sesquiterpenoids are a rich source of natural products with significant potential for drug development.[1] They exhibit a wide array of pharmacological properties, making them attractive candidates for therapeutic research.[11][12][13]

-

Anti-inflammatory Activity : Many this compound sesquiterpenoids demonstrate potent anti-inflammatory effects.[1][11] Their mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the suppression of key signaling pathways such as NF-κB and PI3K/AKT.[11]

-

Cytotoxic Activity : Certain this compound derivatives have shown promising cytotoxic effects against various cancer cell lines.[12][13] This has spurred research into their potential as anti-cancer agents.

-

Enzyme Inhibitory Activity : These compounds have been identified as inhibitors of various enzymes. For instance, some show inhibitory activity against acetylcholinesterase (AChE), relevant for Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes.[11]

-

Antimicrobial Activity : Bisabolanes have also been reported to possess a broad range of antimicrobial activities, including antibacterial and antifungal effects.[1][12][13]

Key Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound sesquiterpenoids stems from their ability to modulate critical cellular signaling pathways.[11] The following diagrams illustrate these interactions and a general workflow for their investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to synthesize bisabolanes and evaluate their biological activity.

Protocol: Synthesis of β-Bisabolene via Asymmetric Cyclization

This method utilizes a chiral auxiliary to induce enantioselectivity during the ring-forming step.[14]

Objective: To synthesize (-)-β-bisabolene from a farnesyl derivative with high enantioselectivity.

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol (BINOL)

-

Sodium hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

-

(Z,Z)-farnesyl bromide

-

Anhydrous toluene

-

Diethylaluminum chloride

-

Saturated aqueous sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Methodology:

-

Preparation of Chiral Farnesyl Ether:

-

To a solution of (R)-(+)-BINOL in dry DMF under an inert atmosphere, add one equivalent of NaH at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add one equivalent of (Z,Z)-farnesyl bromide and stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral farnesyl ether.[14]

-

-

Enantioselective Cyclization:

-

Dissolve the purified farnesyl ether in anhydrous toluene under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in toluene.

-

Stir the reaction mixture at -78 °C for 1 hour.[14]

-

Slowly warm the reaction to -20 °C and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (-)-β-bisabolene.[14]

-

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Objective: To determine the concentration-dependent cytotoxic effect of a this compound sesquiterpenoid on a cancer cell line.

Materials:

-

Target cancer cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound sesquiterpenoid

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound compound in DMSO.

-

Prepare serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with DMSO) and a negative control (medium only).[11]

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

-

-

Data Acquisition:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Protocol: ELISA for Cytokine Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the effect of bisabolanes on the production of inflammatory cytokines.

Objective: To quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants after treatment with a this compound sesquiterpenoid.

Materials:

-

Cell line capable of producing cytokines (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide) for stimulation

-

This compound sesquiterpenoid

-

Commercially available ELISA kit for the target cytokine (e.g., TNF-α)

-

96-well plate

-

Microplate reader

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants for analysis.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol provided with the specific kit.[11] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

-

Conclusion

The this compound family of sesquiterpenoids represents a structurally diverse class of natural products with compelling pharmacological activities. Their anti-inflammatory, cytotoxic, and enzyme-inhibitory properties make them valuable lead compounds for drug discovery. A thorough understanding of their physicochemical properties is fundamental to designing and executing meaningful biological assays. The protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of these promising molecules.

References

- 1. This compound-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H30 | CID 520453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-a - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. β-Bisabolene [webbook.nist.gov]

- 5. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. BISABOLENE | 495-62-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review [frontiersin.org]

- 13. Chemistry and Bioactivity of Marine-Derived this compound Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources and Distribution of Bisabolane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of bisabolane isomers. Bisabolanes are a class of monocyclic sesquiterpenoids (C15) with significant potential in pharmaceuticals, biofuels, and fragrance industries. Understanding their natural origins and the pathways that produce them is critical for their exploration and exploitation. This document details quantitative data, experimental protocols for isolation and characterization, and the underlying biochemical pathways.

Introduction to this compound Isomers

Bisabolanes are a group of closely related sesquiterpenes, with the three primary isomers—α-, β-, and γ-bisabolene—differing in the position of their double bonds within the molecular structure.[1] These compounds are intermediates in the biosynthesis of many other natural products and are known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] Their hydrogenated form, this compound, is also being explored as a potential D2 diesel alternative.[3][4]

Natural Sources and Distribution

This compound-type sesquiterpenoids are widely distributed in nature and have been identified in terrestrial plants, fungi, and marine organisms.[2][5][6]

Terrestrial Plants

Plants are the most well-documented source of this compound isomers, where they occur as components of essential oils. The Asteraceae (Compositae) and Zingiberaceae families are particularly rich sources.[2][6]

-

German Chamomile (Matricaria chamomilla L.) : The essential oil of German chamomile is a significant source of this compound derivatives, primarily α-bisabolol and its oxides, which are derived from bisabolene precursors.[7] The composition can vary significantly based on geographic origin and cultivar, with some chemotypes being rich in (E)- and (Z)-γ-bisabolene.[8] For instance, one chemotype from "Sarableh" was found to contain 42.76% (E)-γ-bisabolene and 40.08% (Z)-γ-bisabolene.[8] Other studies have reported β-bisabolene content at 8.37%.[7]

-

Sandalwood (Santalum album L.) : The heartwood of Indian Sandalwood contains various this compound-type sesquiterpenoids.[9] While α- and β-santalol are the main components, trace amounts (<0.1%) of (Z)-γ-bisabolene, (E)-γ-bisabolene, and (E)-α-bisabolene have been identified in its essential oil.[4][10] β-Bisabolene has also been reported as a constituent.[4]

-

Ginger (Zingiber officinale) : Ginger is a known source of sesquiterpenes, including (S)-β-bisabolene.[11][12] It is also a source for the cloning of (S)-β-bisabolene synthase genes.[2]

-

Other Plant Sources : Bisabolene isomers are found in a wide variety of other plants, including lemon (Citrus limon), oregano (Origanum vulgare), cubeb (Piper cubeba), and grand fir (Abies grandis), which is a known source of α-bisabolene synthase.[1][13][14] (E)-γ-Bisabolene has been identified in Molopospermum peloponnesiacum and Ayapana amygdalina.[15]

Fungi and Marine Organisms

Marine environments, including marine-derived fungi and algae, represent a rich and unique source of this compound sesquiterpenoids, often with novel structures.[5]

-

Marine-Derived Fungi : Endophytic fungi, such as Trichoderma asperellum and Penicillium chrysogenum, isolated from marine algae and sponges, have been shown to produce novel this compound derivatives.[8][16] A review noted that over 400 bisabolanes and their derivatives have been discovered, with an increasing number being excavated from marine-derived fungi of the genera Aspergillus, Trichoderma, and Penicillium.[6]

-

Marine Algae : Red algae of the genus Laurencia are known to produce a variety of halogenated this compound sesquiterpenes.[5][17] For example, Laurencia composita yields highly halogenated monocyclic bisabolanes.[5]

-

Other Marine Invertebrates : Sponges and soft corals are also sources of this compound-type compounds.[5]

Quantitative Data of this compound Isomers in Natural Sources

The concentration of this compound isomers varies significantly depending on the species, geographical location, cultivation conditions, and extraction method. The following tables summarize reported quantitative data from various sources.

Table 1: Quantitative Data for Bisabolene Isomers in German Chamomile (Matricaria chamomilla) Essential Oil

| Isomer | Plant Part | Concentration (%) | Analytical Method | Reference |

| (E)-γ-Bisabolene | Flower | 42.76 | GC/MS, GC/FID | [8] |

| (Z)-γ-Bisabolene | Flower | 40.08 | GC/MS, GC/FID | [8] |

| β-Bisabolene | Flower | 8.37 | Not Specified | [7] |

| α-Bisabolol | Flower | 17.51 - 56.9 | GC/MS | [7][8] |

| Bisabolol Oxides A/B | Flower | 21.2 - 81.0 | GC/MS | [18][19] |

| Bisabolone Oxide A* | Flower | 11.71 - 65.41 | GC/MS | [8][20] |

| Note: Bisabolol and its oxides are oxygenated derivatives of bisabolene and are often the most abundant related compounds in chamomile oil. |

Table 2: Quantitative Data for Bisabolene Isomers in Other Plant Essential Oils

| Plant Species | Isomer | Concentration (%) | Analytical Method | Reference |

| Santalum album | (E)-α-Bisabolene | < 0.1 | GC/MS | [10] |

| Santalum album | (E)-γ-Bisabolene | < 0.1 | GC/MS | [10] |

| Santalum album | (Z)-γ-Bisabolene | < 0.1 | GC/MS | [10] |

| Santalum album | β-Bisabolene | Not specified | Not specified | [4][21] |

| Commiphora myrrha | (Z)-α-Bisabolene | 0.03 ± 0.00 | GC-MS | [22] |

Biosynthesis of this compound Isomers

Bisabolene isomers, like all sesquiterpenes, are synthesized from the C15 precursor farnesyl pyrophosphate (FPP). FPP itself is derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][9][15]

The final cyclization of FPP into a specific bisabolene isomer is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically bisabolene synthases (BS).[2] The structural diversity of the isomers arises from different bisabolene synthases that guide the cyclization cascade of the farnesyl cation intermediate through distinct conformational pathways.[23]

-

(E)-α-Bisabolene Synthase (EC 4.2.3.38) : Catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (E)-α-bisabolene.[13] This enzyme was notably characterized from the grand fir, Abies grandis.[13][23]

-

(S)-β-Bisabolene Synthase (EC 4.2.3.55) : Catalyzes the formation of (S)-β-bisabolene from FPP.[11][24] A gene encoding this enzyme has been cloned from ginger, Zingiber officinale.[11]

-

(R)-β-Bisabolene Synthase : A high-fidelity synthase catalyzing the formation of (R)-β-bisabolene has been identified in Colquhounia coccinea.[25]

-

(Z)-γ-Bisabolene Synthase (EC 4.2.3.40) : Converts FPP to (Z)-γ-bisabolene and is found in plants like Arabidopsis thaliana.[26][27]

-

(E)-γ-Bisabolene Synthase (EC 4.2.3.59) : Converts FPP to (E)-γ-bisabolene and has been characterized from Douglas-fir, Pseudotsuga menziesii.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tropicalplantresearch.com [tropicalplantresearch.com]

- 5. d-nb.info [d-nb.info]

- 6. alchetron.com [alchetron.com]

- 7. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. (S)-beta-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. (E)-gamma-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions [mdpi.com]

- 19. ricerca.unich.it [ricerca.unich.it]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. EC 4.2.3.55 [iubmb.qmul.ac.uk]

- 25. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. (Z)-gamma-bisabolene synthase - Wikiwand [wikiwand.com]

- 27. (Z)-gamma-bisabolene synthase - Wikipedia [en.wikipedia.org]

Spectroscopic Data Interpretation for Bisabolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core spectroscopic techniques used for the structural elucidation and analysis of bisabolane derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data for easy comparison, and visualizations of key concepts and workflows.

Introduction to this compound Derivatives

This compound-type sesquiterpenoids are a diverse class of natural products characterized by a C15 backbone. They are widely distributed in the plant kingdom and have garnered significant interest due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate structural determination is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of these valuable compounds.

Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for a selection of this compound derivatives, providing a comparative reference for researchers.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected this compound Derivatives

| Compound/Position | (E)-α-Bisabolene | (Z)-α-Bisabolene | (±)-Curcumene | (±)-Xanthorrhizol | Curbisabolanone A |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | acetone-d₆ |

| 1 | 1.59 (s) | 1.58 (s) | 1.22 (d, 7.1) | 1.20 (d, 7.2) | - |

| 2 | 5.12 (t, 7.0) | 5.11 (t, 7.0) | 1.50-1.65 (m) | 1.50–1.63 (m) | 5.74 (s) |

| 3 | 1.98-2.05 (m) | 1.97-2.04 (m) | 1.70-1.85 (m) | 1.92–1.95 (m) | - |

| 4 | 1.98-2.05 (m) | 1.97-2.04 (m) | 2.60-2.70 (m) | 2.94 (m) | 2.37 (m) |

| 5 | 5.38 (br s) | 5.37 (br s) | 7.08 (d, 8.0) | 6.56 (br, 1H) | 2.37 (m) |

| 6 | 2.68 (t, 7.5) | 2.67 (t, 7.5) | 7.08 (d, 8.0) | 6.71(br, 1H) | 2.68 (m) |

| 7 | - | - | - | 7.02 (d, 7.9) | 5.38 (t, 7.2) |

| 8 | 1.98-2.05 (m) | 1.97-2.04 (m) | 2.29 (s) | 2.17 (s) | 2.22 (m) |

| 9 | 1.50-1.60 (m) | 1.50-1.60 (m) | - | - | - |

| 10 | 1.50-1.60 (m) | 1.50-1.60 (m) | - | - | 2.70 (m) |

| 11 | 1.67 (s) | 1.66 (s) | - | - | - |

| 12 | 1.59 (s) | 1.58 (s) | - | - | 1.14 (s) |

| 13 | - | - | - | - | 1.14 (s) |

| 14 | - | - | 1.22 (d, 7.1) | 1.20 (d, 7.2) | 1.76 (s) |

| 15 | 1.59 (s) | 1.58 (s) | 2.29 (s) | 1.53 (s) | 1.83 (s) |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected this compound Derivatives

| Compound/Position | (E)-α-Bisabolene | (Z)-α-Bisabolene | (±)-Curcumene | (±)-Xanthorrhizol | Curbisabolanone A |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | acetone-d₆ |

| 1 | 131.4 | 131.3 | 39.0 | 37.4 | 198.6 |

| 2 | 124.4 | 124.5 | 30.9 | 31.5 | 127.3 |

| 3 | 25.7 | 25.7 | 22.4 | 26.0 | 161.7 |

| 4 | 31.1 | 31.1 | 145.7 | 146.7 | 35.8 |

| 5 | 120.8 | 120.7 | 129.0 | 113.5 | 24.5 |

| 6 | 40.0 | 40.0 | 126.8 | 118.0 | 45.9 |

| 7 | 134.9 | 134.8 | 135.2 | 131.8 | 123.6 |

| 8 | 26.8 | 26.8 | 20.9 | 21.1 | 48.9 |

| 9 | 22.6 | 22.6 | - | - | 211.3 |

| 10 | 124.9 | 124.8 | - | - | 50.8 |

| 11 | 17.6 | 17.6 | - | - | 70.0 |

| 12 | 23.4 | 23.4 | - | - | 29.7 |

| 13 | - | - | - | - | 29.7 |

| 14 | 17.6 | 17.6 | 21.5 | 15.4 | 17.3 |

| 15 | 25.7 | 25.7 | 21.5 | 17.7 | 22.0 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 3: Key Mass Spectral Data (m/z) for Selected this compound Derivatives

| Compound | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| (E)-α-Bisabolene | C₁₅H₂₄ | 204 | 161, 133, 119, 109, 93, 69 |

| (±)-Curcumene | C₁₅H₂₂ | 202 | 132, 119, 105, 91 |

| (±)-Xanthorrhizol | C₁₅H₂₂O | 218 | 203, 175, 147, 135, 121 |

| Curbisabolanone A | C₁₅H₂₄O₃ | 252 ([M+Na]⁺ 275) | 234, 219, 191, 163, 135 |

FT-IR and UV-Vis Spectroscopic Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.

Table 4: FT-IR and UV-Vis Spectroscopic Data for Selected this compound Derivatives

| Compound | FT-IR (cm⁻¹) | UV-Vis λmax (nm) |

| (±)-Xanthorrhizol | 3370 (O-H), 2960 (C-H), 1615, 1510 (C=C, aromatic) | 275 |

| Curbisabolanone A | 3295 (O-H), 1703 (C=O), 1665 (C=O, α,β-unsaturated) | 231[1] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural elucidation.

Materials:

-

This compound derivative sample (1-5 mg)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Provides correlations between J-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile this compound derivatives and to determine their molecular weight and fragmentation patterns.

Materials:

-

This compound derivative sample

-

Volatile solvent (e.g., ethyl acetate, hexane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.

-

Instrument Setup:

-

Injector: Set to a temperature of 250 °C with an appropriate split ratio (e.g., 20:1).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), ramps up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min, and holds for a few minutes.

-

Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 500.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern. Compare the obtained mass spectra with spectral libraries (e.g., NIST) for identification.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Materials:

-

This compound derivative sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Potassium bromide (KBr), IR grade (for pellet method)

-

Solvent (e.g., chloroform, methanol) for cleaning

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C=O, C=C).

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax), which is indicative of conjugated systems.

Materials:

-

This compound derivative sample

-

UV-transparent solvent (e.g., methanol, ethanol, hexane)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at λmax.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Workflows and Pathways

Experimental and Interpretive Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel this compound derivative.

Signaling Pathways Modulated by this compound Derivatives

Certain this compound derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and PI3K/Akt pathways.

The NF-κB pathway is a central regulator of inflammation. Some this compound derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. Modulation of this pathway by this compound derivatives can contribute to their therapeutic effects.

Conclusion

The structural characterization of this compound derivatives is a critical step in the exploration of their therapeutic potential. A combination of modern spectroscopic techniques, including NMR, MS, FT-IR, and UV-Vis, provides the necessary information for unambiguous structure elucidation. This guide offers a foundational resource for researchers, presenting key spectral data, detailed experimental protocols, and conceptual visualizations to aid in the systematic analysis of this important class of natural products.

References

An In-depth Technical Guide to the Biosynthesis of Bisabolane in Plants and Microbes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane and its precursor, bisabolene, are sesquiterpenes (C15 isoprenoids) of significant industrial interest.[1][2] Found naturally in various plants, these compounds are valued for their use in fragrances, cosmetics, and pharmaceuticals.[2][3] Furthermore, hydrogenated bisabolene, known as this compound, has emerged as a promising "drop-in" advanced biofuel, exhibiting properties comparable to D2 diesel fuel.[4][5][6][7] However, the low abundance of bisabolene in plant sources makes extraction economically challenging and unsustainable for large-scale production.[3][8][9] This has driven extensive research into understanding and engineering its biosynthetic pathways in microbial hosts, which offer a more sustainable and economically competitive alternative.[2][8]

This technical guide provides a comprehensive overview of the native biosynthetic pathways of bisabolene in plants and the engineered pathways in various microbes. It details metabolic engineering strategies, summarizes key production data, outlines relevant experimental protocols, and visualizes the core biochemical routes.

Biosynthesis of Bisabolene in Plants

In plants, the biosynthesis of all terpenoids, including bisabolene, originates from the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10] Plants utilize two distinct pathways to produce these precursors in different cellular compartments.[10][11] The production of sesquiterpenes like bisabolene primarily relies on the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8][10]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[8][9] A series of enzymatic reactions then converts this initial product into IPP and DMAPP.[8][9] These C5 units are subsequently used to build larger isoprenoid structures. For sesquiterpene synthesis, two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP).[12] The final, and often rate-limiting, step is the cyclization of FPP, catalyzed by a specific terpene synthase, in this case, a bisabolene synthase (BS), to yield the various isomers of bisabolene (α, β, and γ).[7][8]

Biosynthesis of Bisabolene in Microbes

While plants are the natural source of bisabolene, its production in engineered microbes like Escherichia coli and Saccharomyces cerevisiae has become a highly promising alternative.[8] These microbes do not naturally produce bisabolene but possess native pathways that can be harnessed and modified to supply the necessary FPP precursor.

Most commonly, the cytosolic mevalonate (MVA) pathway is exploited for this purpose.[1][11] The MVA pathway starts with acetyl-CoA, a central metabolite derived from sugar metabolism.[5][9] Through a series of enzymatic steps, acetyl-CoA is converted to IPP and DMAPP, which are then used to generate FPP.[9][12]

To achieve bisabolene production, a heterologous bisabolene synthase gene, typically sourced from a plant like Abies grandis (grand fir), is introduced and expressed in the microbial host.[3][4][8] This enzyme then converts the endogenously produced FPP into bisabolene.[5][12]

Metabolic Engineering for Enhanced Production

Achieving high titers of bisabolene in microbes requires extensive metabolic engineering to optimize the flow of carbon towards the target molecule.[8] Key strategies include:

-

Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMGR) and FPP synthase (FPPS), can significantly boost the supply of the FPP precursor.[12][13]

-

Downregulation of Competing Pathways: Carbon flux can be diverted away from competing pathways, such as sterol biosynthesis (by downregulating squalene synthase, ERG9) or fatty acid synthesis, to maximize the pool of acetyl-CoA and FPP available for bisabolene production.[7]

-

Codon Optimization: Optimizing the codon usage of the heterologous bisabolene synthase gene for the specific microbial host can enhance its translation and soluble expression, leading to higher enzymatic activity.[12]

-

Pathway Compartmentalization: Relocating parts of the biosynthetic pathway to specific organelles, like the peroxisome in yeast, can isolate it from competing pathways and provide a more favorable environment with a high concentration of precursors like acetyl-CoA.[7][14]

-

Host Selection: Different microbial hosts, including E. coli, S. cerevisiae, and the oleaginous yeast Yarrowia lipolytica, offer unique advantages. For instance, Y. lipolytica has a large native acetyl-CoA pool, making it an attractive platform for producing acetyl-CoA-derived compounds.[8]

Quantitative Data on Bisabolene Production

Metabolic engineering efforts have led to a dramatic increase in bisabolene production titers. The tables below summarize reported yields for different bisabolene isomers in various engineered microbial hosts.

Table 1: α-Bisabolene Production in Engineered Microbes

| Host Organism | Key Genetic Modifications | Titer (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | Heterologous MVA pathway, codon-optimized AgBIS | >900 | [7][12] |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, AgBIS | >900 | [12] |

| Yarrowia lipolytica | Overexpression of MVA pathway genes, AgBIS | 973.1 | [8] |

| Yarrowia lipolytica | Peroxisome engineering, systems metabolic engineering | 15,500 (15.5 g/L) | [14] |

| Methanosarcina acetivorans | Codon-optimized AgBIS | 10.6 | [3] |

| Pichia pastoris | Optimized peroxisomal pathway | 1,100 (1.1 g/L) |[13] |

Table 2: β- and γ-Bisabolene Production in Engineered Microbes

| Isomer | Host Organism | Key Genetic Modifications | Titer (mg/L) | Reference |

|---|---|---|---|---|

| β-Bisabolene | Yarrowia lipolytica | Overexpression of MVA pathway, β-BS from Z. officinale | 68.2 | [8] |

| β-Bisabolene | Escherichia coli | Exogenous MVA pathway, CcTPS1 | 17 | [15] |

| γ-Bisabolene | Yarrowia lipolytica | Overexpression of MVA pathway, γ-BS from H. annuus | 20.2 | [8] |

| γ-Bisabolene | Saccharomyces cerevisiae | Dual cytoplasmic-peroxisomal engineering, AcTPS5 | 2,690 (2.69 g/L) |[7] |

Key Experimental Protocols

This section details common methodologies used in the research and development of bisabolene production.

Protocol: Quantification of Bisabolene from Microbial Culture

Objective: To extract and quantify the amount of bisabolene produced in a microbial fermentation.

Methodology:

-

Solvent Overlay: During fermentation, an immiscible organic solvent layer (e.g., n-dodecane or isopropyl myristate) is typically added to the culture medium (e.g., 10% v/v).[5] Bisabolene is hydrophobic and will be sequestered into this layer, preventing its evaporation and potential toxicity to the cells.[16]

-

Sample Collection: At desired time points, a known volume of the organic layer is carefully removed from the culture.

-

Internal Standard: An internal standard (e.g., caryophyllene or another hydrocarbon not produced by the microbe) of a known concentration is added to the collected organic sample. This helps to correct for variations in injection volume and detector response.

-

GC-MS Analysis: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): The GC separates the different compounds in the sample based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry (MS): The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation pattern to a known standard or library.

-

-

Quantification: The concentration of bisabolene is determined by comparing the peak area of bisabolene to the peak area of the internal standard and referencing a standard curve created with known concentrations of purified bisabolene.

Protocol: In Vitro Assay for Bisabolene Synthase Activity

Objective: To determine the enzymatic activity and product profile of a purified bisabolene synthase.

Methodology:

-

Protein Expression and Purification: The gene for the bisabolene synthase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Reaction Setup: The enzyme assay is performed in a reaction buffer (e.g., Tris-HCl or HEPES buffer) containing the substrate, farnesyl diphosphate (FPP), and essential cofactors, primarily the divalent cation Mg²⁺.[17]

-

Incubation: The purified enzyme is added to the reaction mixture, which is then incubated at an optimal temperature (e.g., 30-37°C) for a specific period.

-

Reaction Quenching and Extraction: The reaction is stopped, often by adding a strong base or EDTA. The terpene products are then extracted from the aqueous reaction mixture using an organic solvent like hexane or pentane.

-

Product Analysis: The organic extract is concentrated and analyzed by GC-MS to identify the specific bisabolene isomers produced and to detect any side products. Quantification can be performed if a standard is available.

Conclusion and Future Perspectives

The biosynthesis of this compound precursors in plants and microbes represents a fascinating intersection of biochemistry and metabolic engineering. While plants provide the genetic blueprint for bisabolene synthases, microbial systems offer a robust and scalable platform for its production.[8] Significant progress has been made in engineering E. coli and various yeasts, with production titers reaching the g/L scale, bringing commercial viability within reach.[7][14]

Future work will likely focus on further optimizing microbial hosts through systems biology approaches, exploring novel and more efficient bisabolene synthase enzymes, and developing cost-effective fermentation processes using renewable, non-food feedstocks like lignocellulosic biomass or waste oils.[5][8] These advancements will continue to pave the way for the sustainable production of bisabolene and this compound for high-value applications in the chemical, pharmaceutical, and biofuel industries.

References

- 1. bisabolene biosynthesis (engineered) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Advances in metabolic engineering for the microbial production of naturally occurring terpenes-limonene and bisabolene: a mini review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Joint BioEnergy Institute Scientists Identify New Microbe-Produced Advanced Biofuel as an Alternative to Diesel Fuel - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 7. mdpi.com [mdpi.com]

- 8. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. berscience.org [berscience.org]

- 17. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Quantum Chemical Calculation of Bisabolane Conformations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive computational workflow for the conformational analysis of bisabolane, a naturally occurring sesquiterpene. While specific experimental data on the complete conformational landscape of this compound is not extensively documented in publicly available literature, this guide synthesizes established quantum chemical methodologies applied to analogous molecular scaffolds, particularly substituted cyclohexanes. The protocols and data presented herein provide a robust framework for researchers to investigate the three-dimensional structure of this compound and related sesquiterpenes, which is crucial for understanding their biological activity and for applications in drug design and development.

Introduction to this compound and the Importance of Conformational Analysis

This compound is a sesquiterpene characterized by a 1-methyl-4-(6-methylheptan-2-yl)cyclohexane core structure. The conformational flexibility of the cyclohexane ring and the rotatable bonds in the alkyl side chain give rise to a complex potential energy surface with numerous possible conformers. The specific three-dimensional arrangement of atoms in a molecule, its conformation, dictates its interactions with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the low-energy conformations of this compound is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents based on its scaffold.

Quantum chemical calculations offer a powerful in silico approach to explore the conformational space of molecules, providing insights into the relative stabilities and geometric parameters of different conformers.[1] This guide details a multi-level computational strategy, beginning with a broad search for conformers using computationally efficient molecular mechanics methods, followed by high-accuracy quantum mechanical calculations to refine the energies and geometries of the most stable structures.

Methodologies for Conformational Analysis

A rigorous conformational analysis of this compound involves a hierarchical computational approach. This ensures a comprehensive exploration of the potential energy surface while maintaining computational feasibility.

Initial Conformational Search: Molecular Mechanics

The initial step aims to generate a large and diverse set of possible conformations. Due to the large number of rotatable bonds in this compound, an exhaustive systematic search is often impractical. Therefore, a stochastic or heuristic search method using a molecular mechanics (MM) force field is recommended.

Experimental Protocol:

-

Structure Preparation: A 2D or 3D structure of the desired this compound stereoisomer is generated using a molecular editor.

-

Force Field Selection: A suitable molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), is chosen. These force fields are parameterized for a wide range of organic molecules and provide a good balance of speed and accuracy for initial conformational sampling.[2]

-

Conformational Search Algorithm: A Monte Carlo or a low-mode conformational search algorithm is employed.[2]

-

Monte Carlo Search: This method involves randomly rotating dihedral angles of the rotatable bonds and subsequently minimizing the energy of the generated structure. This process is repeated for a large number of steps (e.g., 10,000-100,000 steps) to ensure a thorough sampling of the conformational space.[3]

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field to locate the nearest local energy minimum.

-

Filtering and Clustering: The resulting conformers are filtered based on a predefined energy window (e.g., 10 kcal/mol) above the global minimum and clustered based on root-mean-square deviation (RMSD) to remove redundant structures.

Geometry Optimization and Energy Refinement: Quantum Mechanics (DFT)

The unique conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. Density Functional Theory (DFT) is a widely used method that provides a good compromise between accuracy and computational cost for molecules of this size.[4][5]

Experimental Protocol:

-

Selection of Low-Energy Conformers: A subset of the lowest-energy conformers from the MM search (e.g., all unique conformers within 5 kcal/mol of the global minimum) is selected for DFT calculations.

-

Level of Theory and Basis Set Selection:

-

Initial Optimization: An initial geometry optimization is performed using a moderate level of theory and basis set, such as the B3LYP functional with the 6-31G(d) basis set.[6]

-

Final Energy Calculation: For higher accuracy, single-point energy calculations or full geometry re-optimizations are performed on the initially optimized structures using a larger basis set and a more modern functional, such as ωB97X-D or M06-2X with a triple-zeta basis set (e.g., 6-311+G(d,p)). These functionals are recommended as they account for dispersion interactions, which can be important for non-covalent interactions within the molecule.[5]

-

-

Solvation Effects: To model the behavior of this compound in a biological environment, solvent effects can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies indicates a true minimum.[7] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are used to calculate the Gibbs free energy of each conformer.

Quantitative Data Presentation

The results of the quantum chemical calculations are summarized to provide a clear comparison of the different conformers. The relative Gibbs free energies are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), which reflects their relative abundance at equilibrium.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Low-Energy this compound Conformers

| Conformer ID | Cyclohexane Ring Conformation | Substituent Positions (Methyl, Side Chain) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle 1 (C1-C2-C3-C4) (°) | Dihedral Angle 2 (C3-C4-C7-C8) (°) | Boltzmann Population (%) at 298.15 K |

| Bisa-1 | Chair | Equatorial, Equatorial | 0.00 | -55.2 | 175.8 | 73.1 |

| Bisa-2 | Chair | Equatorial, Axial | 1.85 | -54.9 | 65.1 | 4.5 |

| Bisa-3 | Chair | Axial, Equatorial | 2.10 | 54.5 | -176.2 | 2.9 |

| Bisa-4 | Twist-Boat | - | 5.50 | 35.1 | -98.7 | < 0.1 |

| Bisa-5 | Chair | Axial, Axial | 6.20 | 55.3 | -68.3 | < 0.1 |

Note: This data is hypothetical and for illustrative purposes. The relative energies are based on the principles of conformational analysis of substituted cyclohexanes, where equatorial positions for bulky substituents are generally favored to minimize steric strain from 1,3-diaxial interactions.[8][9] The dihedral angles are representative values that define the ring pucker and the orientation of the side chain.

Visualization of Workflows and Relationships

Computational Workflow for this compound Conformational Analysis

The following diagram illustrates the logical flow of the computational protocol for determining the low-energy conformers of this compound.

Caption: Computational workflow for this compound conformational analysis.

Hierarchy of Computational Methods

The accuracy and computational cost of the methods used in conformational analysis are inversely related. The following diagram illustrates the hierarchical relationship between the different levels of theory.

Caption: Hierarchy of computational methods in conformational analysis.

Conclusion

This technical guide provides a detailed and robust framework for the quantum chemical calculation of this compound conformations. By employing a multi-level computational strategy, researchers can efficiently explore the conformational landscape of this important sesquiterpene. The outlined protocols, from the initial molecular mechanics search to the final high-level DFT energy calculations, represent the current best practices in the field of computational natural product chemistry. The provided hypothetical data and visualizations serve as a practical guide for the presentation and interpretation of the results. A thorough conformational analysis, as detailed in this guide, is an indispensable tool for understanding the structure-activity relationships of this compound and for the development of new pharmaceuticals based on its molecular scaffold.

References

- 1. Conformer Search - Discover Stable Molecular Structures [promethium.qcware.com]

- 2. youtube.com [youtube.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 5. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. gaussian.com [gaussian.com]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Thermal and Oxidative Stability of Bisabolane Compounds

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

Bisabolane, a C15 saturated sesquiterpene, has garnered significant interest as a potential "drop-in" biofuel alternative to conventional diesel fuel.[1][2] Its branched and cyclic chemical structure confers advantageous fuel properties, including a low freezing point and cloud point.[2] The precursor to this compound, bisabolene, can be sustainably produced through microbial fermentation platforms, such as engineered Escherichia coli and Saccharomyces cerevisiae, and subsequently hydrogenated to yield this compound.[1][3][4]

Despite its promise as a biofuel, a comprehensive understanding of the thermal and oxidative stability of this compound is crucial for its production, transportation, storage, and application. This technical guide provides an in-depth overview of the core methodologies for assessing the thermal and oxidative stability of this compound and its related compounds. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide details the requisite experimental protocols and data presentation formats to enable researchers to conduct thorough stability assessments. The methodologies are illustrated with data from analogous compounds where appropriate, providing a framework for the evaluation of this compound.

Thermal Stability Assessment

Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. For a biofuel like this compound, high thermal stability is essential to prevent degradation under the high temperatures experienced in engines. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data on Thermal Stability

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events |

| Artemisinin | 156-157 | ~190 | Endothermic peak corresponding to melting, followed by exothermic decomposition. |

| Artesunate | ~130 | 165-172 | Characteristic endothermic peak of melting, followed by an exothermic peak. |

| Methanesulfonyl azaartemisinin | Not specified | ~200 | Incipient decomposition observed via TGA. |

| Methanecarbonyl azaartemisinin | Not specified | ~180 | Incipient decomposition observed via TGA. |

Data presented is for analogous sesquiterpene lactone compounds and not for this compound.

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, at a specified flow rate (e.g., 20-50 mL/min).

-

Sample Pan: An inert pan (e.g., aluminum or platinum) is tared before adding the sample.

-

-

Sample Preparation:

-

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into the sample pan.

-

-

Temperature Program:

-

The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., 25 °C to 600 °C).

-

-

Data Acquisition:

-

The instrument continuously records the sample's mass as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The percentage of mass loss in different temperature ranges is also determined.

-

The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Objective: To determine the melting point, boiling point, and other phase transitions of this compound by measuring the heat flow into or out of the sample as it is heated or cooled at a controlled rate.

Methodology:

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) at a specified flow rate.

-

Sample Pan: A hermetically sealed aluminum pan is used for volatile samples like this compound to prevent evaporation. A pinhole may be introduced in the lid for boiling point determination at atmospheric pressure.

-

-

Sample Preparation:

-

A small amount of this compound (typically 2-5 mg) is accurately weighed into the sample pan, and the pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

-

Temperature Program:

-

The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.

-

-

Data Acquisition:

-

The instrument measures the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, decomposition).

-

The peak temperature of an endotherm corresponds to the transition temperature (e.g., melting point or boiling point).

-

Oxidative Stability Assessment